

Reactivity Profile of 1-Bromo-3-methylheptane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-methylheptane

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Abstract

1-Bromo-3-methylheptane is a chiral primary alkyl halide with a unique structural motif that influences its chemical reactivity. This technical guide provides a comprehensive overview of the reactivity profile of **1-bromo-3-methylheptane**, drawing upon established principles of organic chemistry and data from analogous structures due to the limited availability of direct experimental data for this specific compound. The document details its susceptibility to nucleophilic substitution and elimination reactions, the governing mechanistic pathways (S_N2, E2), and its utility in forming carbon-carbon bonds via Grignard and Wurtz-type reactions. Experimental protocols for key transformations are provided, alongside a quantitative summary of its known physical and computed properties.

Introduction

Alkyl halides are fundamental building blocks in organic synthesis, valued for their versatility in forming new chemical bonds. **1-Bromo-3-methylheptane** (C₈H₁₇Br) presents an interesting case study in reactivity due to its combination of a primary bromide, conferring high reactivity towards substitution, and a chiral center at the C3 position, which introduces stereochemical considerations. Furthermore, the methyl group at the C3 position introduces a degree of steric hindrance that can modulate the kinetics of substitution and elimination reactions.

Understanding the interplay of these structural features is crucial for predicting its behavior in

complex synthetic sequences, particularly in the context of drug development where stereochemistry and predictable reactivity are paramount.^[1]

Physicochemical Properties

Quantitative data for **1-bromo-3-methylheptane** is primarily based on computed values. These properties are essential for planning reactions, including solvent selection and purification methods.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ Br	PubChem ^[2]
Molecular Weight	193.12 g/mol	PubChem ^[2]
IUPAC Name	1-bromo-3-methylheptane	PubChem ^[2]
CAS Number	5200-08-8	PubChem ^[2]
XLogP3	4.3	PubChem ^[2]
Monoisotopic Mass	192.05136 Da	PubChem ^[2]
Polar Surface Area	0 Å ²	PubChem ^[2]
Rotatable Bond Count	5	PubChem ^[2]

Reactivity and Mechanistic Pathways

The reactivity of **1-bromo-3-methylheptane** is dominated by the chemistry of its carbon-bromine bond. As a primary alkyl halide, it is a prime candidate for bimolecular nucleophilic substitution (S_N2) and, under appropriate conditions, bimolecular elimination (E2) reactions. Unimolecular pathways (S_N1 and E1) are generally disfavored due to the instability of the corresponding primary carbocation.^{[3][4]}

Nucleophilic Substitution (S_N2)

The S_N2 mechanism is expected to be the predominant pathway for substitution reactions of **1-bromo-3-methylheptane** with a wide range of nucleophiles.^{[3][4]} This is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon from the backside,

leading to an inversion of stereochemistry if the carbon were a stereocenter. While the α -carbon in **1-bromo-3-methylheptane** is not chiral, the presence of the chiral center at C3 can influence the reaction's stereochemical outcome in subsequent transformations.

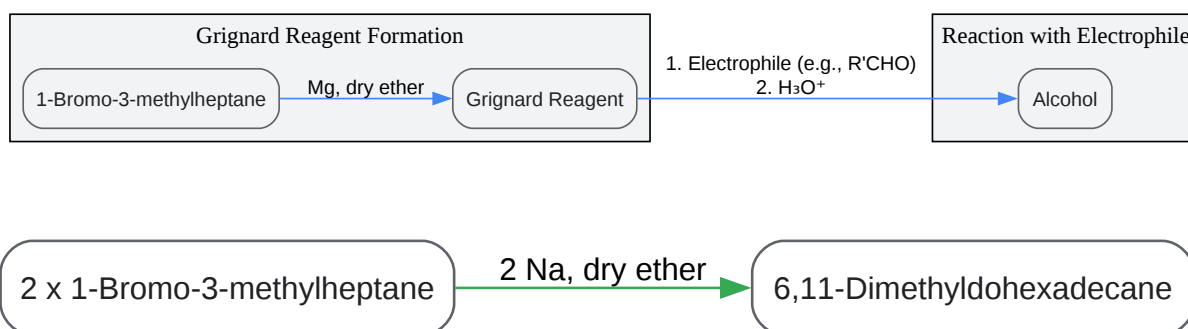
The rate of the S_N2 reaction is sensitive to steric hindrance.[5][6][7][8] The methyl group at the β -position (C3) in **1-bromo-3-methylheptane** introduces some steric bulk, which may slightly retard the rate of S_N2 reactions compared to unbranched primary alkyl halides like 1-bromoheptane.[9] However, this hindrance is generally not significant enough to prevent the reaction from occurring efficiently with good nucleophiles.

S_N2 reaction mechanism.

Elimination (E2)

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases.[10][11][12] For **1-bromo-3-methylheptane**, the E2 mechanism is the most likely elimination pathway. This concerted reaction involves the abstraction of a proton from the β -carbon (C2) by a base, the simultaneous formation of a π -bond, and the departure of the bromide leaving group.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. In the case of **1-bromo-3-methylheptane**, elimination will lead to the formation of 3-methylhept-1-ene.



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References

- 1. mdpi.com [mdpi.com]
- 2. 1-Bromo-3-methylheptane | C₈H₁₇Br | CID 14278200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8.4 Comparison and Competition Between SN₁, SN₂, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Elimination Reactions: an Introduction [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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